molecular formula C13H10ClNO2 B6389907 3-(3-Chloro-2-methylphenyl)picolinic acid CAS No. 1261949-89-6

3-(3-Chloro-2-methylphenyl)picolinic acid

Cat. No.: B6389907
CAS No.: 1261949-89-6
M. Wt: 247.67 g/mol
InChI Key: BQRASRALBSHDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-2-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol. This compound has garnered significant attention in the scientific community due to its various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)picolinic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized picolinic acid derivatives .

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and other cellular processes . Additionally, the compound can disrupt viral entry into host cells by targeting membrane fusion events .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinic acid derivatives such as:

    Picolinic acid: A natural compound with broad-spectrum antiviral properties.

    Halauxifen-methyl: A synthetic auxin herbicide.

    Florpyrauxifen-benzyl: Another synthetic auxin herbicide.

Uniqueness

3-(3-Chloro-2-methylphenyl)picolinic acid is unique due to its specific structural features, such as the presence of a chloro and methyl group on the phenyl ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-9(4-2-6-11(8)14)10-5-3-7-15-12(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRASRALBSHDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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